Methoxytyramine

Description

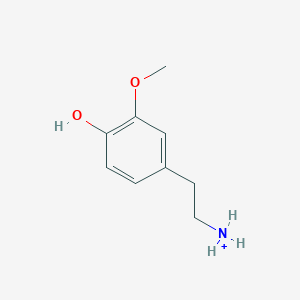

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14NO2+ |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)ethylazanium |

InChI |

InChI=1S/C9H13NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4-5,10H2,1H3/p+1 |

InChI Key |

DIVQKHQLANKJQO-UHFFFAOYSA-O |

Canonical SMILES |

COC1=C(C=CC(=C1)CC[NH3+])O |

Synonyms |

3-methoxytyramine 3-methoxytyramine hydrochloride 3-O-METHYLDOPAMINE methoxytyramine |

Origin of Product |

United States |

Foundational & Exploratory

Methoxytyramine Synthesis in Neurons: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxytyramine, specifically 3-methoxytyramine (3-MT), is the major O-methylated metabolite of the neurotransmitter dopamine (B1211576). Its synthesis is a critical step in dopamine catabolism, particularly in brain regions with low expression of the dopamine transporter (DAT), such as the prefrontal cortex (PFC). Far from being an inert byproduct, emerging evidence suggests that 3-methoxytyramine itself may function as a neuromodulator, notably through its interaction with the trace amine-associated receptor 1 (TAAR1). An understanding of the this compound synthesis pathway is therefore crucial for research into dopaminergic signaling, the pathophysiology of neuropsychiatric disorders, and the development of novel therapeutics targeting the dopamine system. This technical guide provides a comprehensive overview of the core synthesis pathway, quantitative data, detailed experimental protocols, and regulatory mechanisms.

Core Synthesis Pathway

The synthesis of this compound from dopamine is a single enzymatic reaction catalyzed by Catechol-O-methyltransferase (COMT). This enzyme transfers a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of dopamine. In the brain, this reaction predominantly occurs in the extraneuronal space.[1]

The overall reaction is as follows:

Dopamine + S-adenosyl-L-methionine ----(COMT)---> 3-Methoxytyramine + S-adenosyl-L-homocysteine

COMT exists in two isoforms, a soluble form (S-COMT) and a membrane-bound form (MB-COMT), which are encoded by the same gene but arise from different start codons.[2] MB-COMT is the predominant form in the brain, accounting for approximately 70% of total COMT protein.[3] The two isoforms exhibit different kinetic properties, with MB-COMT having a significantly higher affinity for dopamine.[3][4]

Figure 1: The enzymatic synthesis of 3-Methoxytyramine from dopamine catalyzed by COMT.

Quantitative Data

The kinetics of dopamine methylation by the two COMT isoforms and the concentrations of the relevant molecules vary between brain regions. The prefrontal cortex, with its lower density of dopamine transporters, relies more heavily on COMT for dopamine clearance compared to the striatum.

Table 1: Kinetic Parameters of Human COMT Isoforms for Dopamine

| Isoform | Km (μM) | Vmax | Reference(s) |

| MB-COMT | 3.3 | Not specified | [3] |

| S-COMT | 278 | Higher than MB-COMT | [3][4] |

Table 2: Approximate Concentrations of Dopamine, 3-Methoxytyramine, and S-Adenosyl Methionine in Brain

| Analyte | Brain Region | Species | Concentration | Reference(s) |

| Dopamine | Striatum | Rat | ~10-30 nM (extracellular) | [5] |

| Dopamine | Prefrontal Cortex | Rat | Lower than striatum | [6] |

| 3-Methoxytyramine | Striatum | Rat | Constitutes <15% of total DA turnover | [7] |

| 3-Methoxytyramine | Prefrontal Cortex | Rat | Constitutes >60% of total DA turnover | [7] |

| S-Adenosyl Methionine | Whole Brain | Rat | ~22 nmol/g wet tissue | [8] |

Note: Data for human brain concentrations are limited and can vary significantly based on measurement technique and individual factors. The provided data from rat studies offer a valuable preclinical reference.

Experimental Protocols

A variety of methods are available to researchers for studying the this compound synthesis pathway. The choice of protocol will depend on the specific research question, available equipment, and whether the measurements are to be conducted in vitro or in vivo.

Protocol 1: Quantification of this compound by HPLC with Electrochemical Detection (HPLC-ECD)

This is a widely used method for the sensitive and simultaneous measurement of dopamine and its metabolites from brain tissue homogenates or microdialysis samples.

1. Sample Preparation (Brain Tissue): a. Dissect the brain region of interest (e.g., prefrontal cortex, striatum) on an ice-cold surface. b. Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the catechols. c. Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. d. Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

2. HPLC-ECD Analysis: a. HPLC System: A standard HPLC system with a C18 reverse-phase column is typically used. b. Mobile Phase: A buffered aqueous-organic mobile phase (e.g., phosphate (B84403) buffer with methanol) containing an ion-pairing agent is used to achieve separation. c. Electrochemical Detector: A detector with a glassy carbon working electrode is set to an oxidizing potential (e.g., +0.75 V) to detect the electroactive dopamine and its metabolites. d. Quantification: The concentration of this compound and other analytes is determined by comparing the peak areas from the samples to those of a standard curve generated with known concentrations of the compounds.

Protocol 2: In Vivo Microdialysis

This technique allows for the measurement of extracellular levels of dopamine and this compound in the brains of freely moving animals.

1. Probe Implantation: a. Anesthetize the animal and place it in a stereotaxic frame. b. Surgically implant a microdialysis guide cannula targeted to the brain region of interest. c. Secure the cannula with dental cement and allow the animal to recover.

2. Microdialysis Experiment: a. On the day of the experiment, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). c. Collect dialysate samples at regular intervals (e.g., every 20 minutes). d. Analyze the collected dialysate samples for this compound and dopamine content using HPLC-ECD (as described in Protocol 1).

Protocol 3: COMT Activity Assay (Radiometric)

This is a classic and highly sensitive method for measuring the enzymatic activity of COMT.

1. Reaction Setup: a. Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.4), MgCl₂, and a catechol substrate (e.g., dopamine). b. Add the enzyme source (e.g., brain tissue homogenate, purified COMT). c. To test for inhibition, add the compound of interest at various concentrations.

2. Enzymatic Reaction: a. Initiate the reaction by adding [³H-methyl]-S-adenosyl-L-methionine. b. Incubate the reaction at 37°C for a defined period, ensuring the reaction remains in the linear range. c. Terminate the reaction by adding an acid (e.g., perchloric acid).

3. Product Separation and Quantification: a. Separate the radiolabeled methylated product (this compound) from the unreacted [³H]-SAM using solvent extraction. b. Quantify the amount of radiolabeled product using liquid scintillation counting. c. COMT activity is expressed as the amount of product formed per unit time per amount of protein.

Protocol 4: COMT Activity Assay (Non-Radioactive, Fluorometric)

This method offers a safer and often higher-throughput alternative to the radiometric assay.

1. Principle: a. This assay utilizes a fluorogenic substrate for COMT, such as 7,8-dihydroxycoumarin (esculetin). b. The O-methylated product, 7-hydroxy-6-methoxycoumarin (scopoletin), is fluorescent, whereas the substrate is not.

2. Assay Procedure: a. In a microplate format, add the reaction buffer, MgCl₂, the enzyme source, and the fluorogenic substrate. b. Initiate the reaction by adding SAM. c. Incubate at 37°C. d. Measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for scopoletin. e. The rate of fluorescence increase is proportional to the COMT activity.

Regulation of this compound Synthesis

The synthesis of this compound is regulated at multiple levels, from the gene encoding COMT to the activity of the enzyme itself.

Genetic and Epigenetic Regulation

-

Val158Met Polymorphism: A common single nucleotide polymorphism (SNP) in the COMT gene results in a valine to methionine substitution at codon 158 (Val158Met). The Val allele is associated with a three- to four-fold higher enzymatic activity compared to the Met allele.[2] This polymorphism significantly impacts dopamine levels in the prefrontal cortex and has been implicated in cognitive function and susceptibility to psychiatric disorders.[5]

-

Haplotypes: Other SNPs in the COMT gene can form haplotypes that also influence enzyme activity and protein expression, adding another layer of complexity to its genetic regulation.

-

DNA Methylation: The expression of COMT can be regulated epigenetically through DNA methylation of its promoter region. Altered methylation patterns have been observed in various conditions and may contribute to individual differences in dopamine metabolism.

Signaling Pathways and Post-Translational Modifications

While COMT is not typically considered a primary target of rapid signaling cascades in the same way as receptors or kinases, its expression and activity can be modulated by various signaling molecules.

-

Hormonal Regulation: Estrogen has been shown to down-regulate COMT expression, which may contribute to sex differences in dopamine signaling and the prevalence of certain dopamine-related disorders.

-

Inflammatory Signaling: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) can upregulate COMT expression, potentially linking neuroinflammation to altered dopamine metabolism.

-

Glutamatergic System Interaction: There is evidence for an interplay between the glutamatergic and dopaminergic systems in regulating cognitive functions. Genetic variations in both COMT and metabotropic glutamate (B1630785) receptor genes (e.g., GRM3) can have interactive effects on prefrontal cortex function, suggesting a potential for glutamatergic signaling to influence dopamine metabolism.

-

Post-Translational Modifications: While not extensively characterized for COMT in the context of neuronal dopamine metabolism, post-translational modifications are a common mechanism for regulating enzyme activity. Further research is needed to determine if modifications such as phosphorylation or ubiquitination play a significant role in modulating COMT function in neurons.

Figure 2: Key regulatory inputs influencing COMT gene expression and enzyme activity.

Experimental Workflow: Assessing the Impact of a Novel Drug on this compound Synthesis

This section outlines a logical workflow for researchers in drug development aiming to determine if a new compound affects the synthesis of this compound.

Figure 3: A logical workflow for investigating the effect of a novel drug on this compound synthesis.

1. In Vitro COMT Activity Assay:

-

Objective: To determine if the drug directly inhibits or activates the COMT enzyme.

-

Method: Use a fluorometric or radiometric COMT activity assay with purified recombinant human S-COMT and MB-COMT.

-

Outcome: A dose-response curve will reveal if the drug has a direct effect on enzyme activity.

2. Enzyme Kinetic Analysis:

-

Objective: If inhibition is observed, to characterize the mechanism of inhibition.

-

Method: Perform the COMT activity assay with varying concentrations of both the substrate (dopamine) and the inhibitor drug.

-

Outcome: Determination of the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

3. Ex Vivo Brain Tissue Slice Incubation:

-

Objective: To assess the drug's effect in a more physiologically relevant context that includes cell membranes and transporters.

-

Method: Incubate acute brain slices from the prefrontal cortex and striatum with the drug and measure the production of this compound from endogenous or exogenously applied dopamine.

4. HPLC-ECD Analysis of Tissue Homogenates:

-

Objective: To quantify the levels of dopamine and its metabolites in the treated brain slices.

-

Method: Following incubation, homogenize the tissue slices and analyze the supernatant using HPLC-ECD.

5. In Vivo Systemic Drug Administration:

-

Objective: To evaluate the drug's effect on this compound synthesis in a living organism, taking into account pharmacokinetics and blood-brain barrier penetration.

-

Method: Administer the drug to an animal model (e.g., rat, mouse) via a relevant route (e.g., intraperitoneal, oral).

6. In Vivo Microdialysis:

-

Objective: To measure the real-time changes in extracellular concentrations of dopamine and this compound in specific brain regions.

-

Method: Perform microdialysis in the prefrontal cortex and striatum of awake, freely moving animals before and after drug administration.

7. HPLC-ECD Analysis of Dialysates:

-

Objective: To quantify the neurochemical changes in the collected microdialysate.

-

Method: Analyze the dialysate samples to determine the time course of the drug's effect on extracellular dopamine and this compound levels.

8. Data Analysis and Interpretation:

-

Method: Statistical analysis of the data will determine the significance of the observed effects and help to elucidate whether the drug acts directly on COMT, on dopamine release, or on other related pathways.

Conclusion

The synthesis of this compound is a key process in neuronal dopamine metabolism with implications for both normal brain function and disease. This technical guide has provided an in-depth overview of the core synthesis pathway, relevant quantitative data, a suite of experimental protocols for its investigation, and the complex regulatory mechanisms that govern it. By leveraging the methodologies and information presented here, researchers and drug development professionals can further unravel the intricacies of the dopaminergic system and advance the development of targeted therapies for a range of neurological and psychiatric disorders.

References

- 1. Plasma this compound: clinical utility with metanephrines for diagnosis of pheochromocytoma and paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prefrontal Cortex-Driven Dopamine Signals in the Striatum Show Unique Spatial and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro uptake of 3-methoxytyramine by rat brain tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3-Methoxytyramine is the major metabolite of released dopamine in the rat frontal cortex: reassessment of the effects of antipsychotics on the dynamics of dopamine release and metabolism in the frontal cortex, nucleus accumbens, and striatum by a simple two pool model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The regional concentrations of S-adenosyl-L-methionine, S-adenosyl-L-homocysteine, and adenosine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopamine: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

Methoxytyramine's Emerging Role in Synaptic Transmission: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Historically dismissed as an inactive metabolite of dopamine (B1211576), 3-methoxytyramine (3-MT) is now recognized as a significant neuromodulator with a distinct pharmacological profile that influences synaptic transmission.[1][2][3] This technical guide provides an in-depth analysis of 3-MT's function, focusing on its receptor interactions, downstream signaling effects, and the experimental methodologies used to elucidate its activity. By presenting quantitative data, detailed protocols, and clear visual representations of its mechanisms of action, this document serves as a comprehensive resource for researchers in neuroscience and professionals in drug development.

Introduction

3-Methoxytyramine is the primary extracellular metabolite of the neurotransmitter dopamine, formed through the action of catechol-O-methyltransferase (COMT).[1][4] While its concentration in the brain is generally low, its levels are a reliable indicator of dopamine release.[5][6][7] Recent studies have unveiled that 3-MT is not merely a byproduct of dopamine degradation but an active signaling molecule in its own right, primarily through its interaction with the trace amine-associated receptor 1 (TAAR1).[1][4][8][9] This discovery has opened new avenues for understanding the complexities of dopaminergic and related neurotransmitter systems.

Receptor Binding Profile of 3-Methoxytyramine

3-MT exhibits a diverse receptor binding profile, interacting with several key receptors involved in neurotransmission. Its primary identified target is TAAR1, but it also shows affinity for certain dopamine and adrenergic receptor subtypes.

Data Presentation: Receptor Binding Affinities

The following table summarizes the reported binding affinities (IC50) of 3-methoxytyramine for various human and rat receptors.

| Receptor Subtype | Species | Binding Affinity (IC50) in µM | Reference |

| Dopamine Receptors | |||

| D1 | Human | 121 ± 43 | [10] |

| D2 | Human | 36 ± 14 | [10] |

| Adrenergic Receptors | |||

| α2A | Human | 3.6 ± 0.2 | [10] |

| α2C | Human | 55 ± 14 | [10] |

| α1 | Rat | Nanomolar range (specific value not provided) | [11] |

| α2 | Rat | Low micromolar range (specific value not provided) | [11] |

| Trace Amine-Associated Receptor | |||

| TAAR1 | Various | 0.35 - 2.81 | [1] |

Functional Effects on Synaptic Transmission

3-MT's interaction with its target receptors initiates a cascade of downstream events that modulate synaptic activity.

Agonism at TAAR1 and Downstream Signaling

As a TAAR1 agonist, 3-MT stimulates intracellular signaling pathways.[1][4] Activation of TAAR1 is known to lead to the accumulation of cyclic AMP (cAMP), which in turn triggers protein kinase A (PKA)-mediated signaling cascades.[1][3] Experimental evidence demonstrates that 3-MT administration induces the phosphorylation of ERK (extracellular signal-regulated kinase) and CREB (cAMP response element-binding protein) in the striatum.[1][3] These signaling events are partially attenuated in TAAR1 knockout mice, confirming the receptor's role in mediating 3-MT's effects.[1][3]

Figure 1: 3-Methoxytyramine signaling pathway via TAAR1.

Modulation of Catecholaminergic Activity

Beyond its direct effects, 3-MT can also influence the broader catecholaminergic system. Studies have shown that intrastriatal injections of 3-MT can antagonize amphetamine-induced hypermotility.[11] Furthermore, it has been observed to accelerate noradrenaline metabolism, suggesting it may act as an inhibitory regulator to counteract excessive stimulation of catecholaminergic neurons.[11]

Metabolic Pathway of Dopamine to 3-Methoxytyramine

The formation of 3-MT is a key step in the extracellular metabolism of dopamine. This process is primarily governed by two enzymes: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).

Figure 2: Metabolic pathway of dopamine to 3-methoxytyramine.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the function of 3-methoxytyramine.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of 3-MT to various receptors.[12][13]

-

Objective: To quantify the affinity (IC50 or Ki) of 3-methoxytyramine for specific receptor subtypes.

-

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radiolabeled ligand specific for the target receptor.

-

Unlabeled 3-methoxytyramine.

-

Assay buffer.

-

96-well filter plates.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of unlabeled 3-methoxytyramine.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled 3-MT.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through the filter plates.

-

Wash the filters with ice-cold buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of inhibition of radioligand binding against the concentration of 3-MT to determine the IC50 value.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular levels of 3-MT and other neurotransmitters in the brain of a living animal.[14][15]

-

Objective: To measure the basal and stimulated extracellular concentrations of 3-methoxytyramine in specific brain regions.

-

Materials:

-

Microdialysis probes.

-

Stereotaxic apparatus.

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

-

-

Procedure:

-

Surgically implant a microdialysis probe into the target brain region of an anesthetized animal using a stereotaxic frame.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, perfuse the probe with aCSF at a slow, constant flow rate.

-

Collect the dialysate samples in timed fractions.

-

Analyze the concentration of 3-MT in the dialysate samples using HPLC-ED.

-

cAMP Accumulation Assay

This assay is used to measure the functional consequence of 3-MT binding to G-protein coupled receptors, such as TAAR1.[16][17]

-

Objective: To determine if 3-methoxytyramine stimulates cAMP production in cells expressing a receptor of interest.

-

Materials:

-

Cells expressing the target receptor (e.g., TAAR1).

-

3-methoxytyramine.

-

Stimulation buffer.

-

Lysis buffer.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of 3-MT for a defined incubation period.

-

Lyse the cells to release intracellular cAMP.

-

Measure the amount of cAMP in the cell lysates using a suitable detection kit.

-

Plot the cAMP concentration against the 3-MT concentration to determine the EC50 value.

-

Figure 3: Experimental workflow for a cAMP accumulation assay.

Conclusion and Future Directions

The characterization of 3-methoxytyramine as a neuromodulator has significant implications for our understanding of monoaminergic systems and their role in various neurological and psychiatric disorders. Its activity at TAAR1 and other receptors suggests that it may play a role in conditions such as Parkinson's disease, schizophrenia, and addiction.[1] Future research should focus on further delineating the physiological and pathological roles of 3-MT, exploring its potential as a biomarker, and investigating the therapeutic possibilities of targeting its signaling pathways. The development of selective ligands for the receptors it interacts with will be crucial in dissecting its precise functions and evaluating its potential as a drug target.

References

- 1. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methoxytyramine | Rupa Health [rupahealth.com]

- 3. The dopamine metabolite 3-methoxytyramine is a neuromodulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]

- 5. 3-Methoxytyramine and normetanephrine as indicators of dopamine and noradrenaline release in mouse brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Methoxytyramine is the major metabolite of released dopamine in the rat frontal cortex: reassessment of the effects of antipsychotics on the dynamics of dopamine release and metabolism in the frontal cortex, nucleus accumbens, and striatum by a simple two pool model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the significance of endogenous 3-methoxytyramine for the effects of centrally acting drugs on dopamine release in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Methoxytyramine hydrochloride - Immunomart [immunomart.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Binding of dopamine and 3-methoxytyramine as l-DOPA metabolites to human alpha(2)-adrenergic and dopaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Methoxytyramine, an extraneuronal dopamine metabolite plays a physiological role in the brain as an inhibitory regulator of catecholaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 16. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

Methoxytyramine in Dopamine Metabolism: A Technical Guide for Researchers

An in-depth exploration of the synthesis, degradation, and analytical quantification of methoxytyramine, a key metabolite of dopamine (B1211576), tailored for researchers, scientists, and drug development professionals.

Introduction

This compound (3-MT), a primary metabolite of the neurotransmitter dopamine, has emerged as a crucial molecule in neurobiological research. Historically considered an inactive byproduct, recent studies have unveiled its role as a neuromodulator and a valuable biomarker for dopamine turnover and in the diagnosis of certain pathologies.[1][2][3][4] This guide provides a comprehensive overview of this compound's position in the intricate dopamine metabolic pathway, detailed experimental protocols for its quantification, and a summary of key quantitative findings from preclinical and clinical studies.

The Dopamine Metabolic Pathway: The Role of this compound

Dopamine metabolism is a tightly regulated process involving several key enzymes. This compound is a product of dopamine's O-methylation, a reaction catalyzed by Catechol-O-methyltransferase (COMT).[5][6][7] Subsequently, this compound is deaminated by Monoamine Oxidase (MAO) to produce homovanillic acid (HVA), the final major dopamine metabolite excreted in urine.[5][8]

The formation of this compound is a significant indicator of synaptic dopamine release.[9] Unlike other dopamine metabolites such as 3,4-dihydroxyphenylacetic acid (DOPAC), which is primarily formed intracellularly within the presynaptic terminal, this compound is generated from dopamine that has been released into the synaptic cleft and has acted on postsynaptic receptors.[1][8] This makes the quantification of this compound a valuable tool for assessing real-time dopaminergic activity.

The primary enzymes involved in this pathway are:

-

Catechol-O-methyltransferase (COMT): This enzyme transfers a methyl group from S-adenosyl-L-methionine to a hydroxyl group of dopamine, forming this compound.[5][6][7] COMT exists in two isoforms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT), with MB-COMT being the dominant isoform for dopamine metabolism in the brain.[10]

-

Monoamine Oxidase (MAO): This enzyme catalyzes the oxidative deamination of this compound to form 3-methoxy-4-hydroxyphenylacetaldehyde, which is then rapidly converted to HVA by aldehyde dehydrogenase.[5][8][11][12] MAO exists in two isoforms, MAO-A and MAO-B, both of which can metabolize dopamine and its derivatives.[11][13]

The following diagram illustrates the core dopamine metabolic pathway leading to the formation and degradation of this compound.

Experimental Protocols for this compound Quantification

Accurate measurement of this compound is critical for understanding its role in various physiological and pathological states. Several analytical techniques are employed for its quantification in biological samples such as brain tissue, plasma, and urine.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a widely used and sensitive method for the determination of catecholamines and their metabolites.[14]

Principle: This technique separates compounds in a liquid mixture based on their interaction with a stationary phase in a column. The separated analytes are then detected by an electrochemical detector, which measures the current generated by the oxidation or reduction of the analyte at a specific electrode potential.

Methodology:

-

Sample Preparation:

-

Brain tissue is homogenized in a suitable buffer (e.g., 0.1 M perchloric acid) to precipitate proteins.

-

Plasma or urine samples are typically subjected to a solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances and concentrate the analytes.[15]

-

An internal standard (e.g., 3-methoxy-4-hydroxybenzylamine) is added to the sample prior to processing to account for variations in extraction efficiency and injection volume.[14]

-

-

Chromatographic Separation:

-

The prepared sample is injected onto a reverse-phase C18 column.

-

An isocratic or gradient mobile phase, typically consisting of a buffer (e.g., phosphate (B84403) or citrate), an ion-pairing agent (e.g., octanesulfonic acid), and an organic modifier (e.g., methanol (B129727) or acetonitrile), is used to elute the compounds.[14]

-

-

Electrochemical Detection:

-

The eluent from the column passes through an electrochemical detector.

-

A specific potential is applied to the working electrode to oxidize this compound, generating a current that is proportional to its concentration.[14]

-

The following diagram outlines the general workflow for HPLC-ECD analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher specificity and sensitivity compared to HPLC-ECD, making it an increasingly popular method for neurotransmitter analysis.[15][16][17][18][19]

Principle: This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. After separation by LC, the analytes are ionized, and the specific mass-to-charge ratio (m/z) of the parent ion and its fragmented daughter ions are measured, allowing for highly selective and sensitive quantification.

Methodology:

-

Sample Preparation: Similar to HPLC-ECD, sample preparation involves protein precipitation and/or extraction. The use of stable isotope-labeled internal standards (e.g., d3-methoxytyramine) is crucial for accurate quantification.[15]

-

Chromatographic Separation: A C18 reverse-phase column is commonly used with a gradient elution of a mobile phase containing an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer with a modifier like formic acid.[18]

-

Mass Spectrometric Detection:

-

The eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.[18]

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the parent this compound ion) is selected and fragmented, and a specific product ion (a fragment of this compound) is detected. This highly selective detection minimizes interferences from other compounds in the sample.[18]

-

In Vivo Microdialysis

Microdialysis is a powerful technique for sampling the extracellular fluid of living tissues, allowing for the continuous monitoring of neurotransmitter levels in awake and freely moving animals.[20][21][22][23][24]

Principle: A small, semi-permeable probe is implanted into a specific brain region. The probe is continuously perfused with a physiological solution (perfusate). Neurotransmitters and their metabolites in the extracellular fluid diffuse across the probe's membrane into the perfusate, which is then collected and analyzed.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum, prefrontal cortex).

-

Perfusion and Sampling: The probe is perfused at a constant, low flow rate (e.g., 1-2 µL/min) with an artificial cerebrospinal fluid (aCSF). Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

-

Analysis of Dialysates: The collected dialysate samples are analyzed for this compound content using a highly sensitive analytical technique, typically HPLC-ECD or LC-MS/MS.

Quantitative Data on this compound

The following tables summarize key quantitative findings from various studies, providing a comparative overview of this compound levels under different conditions.

Table 1: Effects of Pharmacological Agents on this compound Levels in Mouse Brain

| Drug | Dose (mg/kg, i.p.) | Effect on this compound Accumulation | Reference |

| (+)-Amphetamine | 3 | Stimulation | [9] |

| (+)-Amphetamine | 10 | Stimulation | [9] |

| Apomorphine | 0.3 | Decrease | [9] |

| Lisuride | 0.05 - 0.3 | Decrease | [9] |

| Bromocriptine | 10 | Decrease | [9] |

| Haloperidol | 1 | 3-fold Increase | [9] |

| Clonidine | 0.1 | No significant effect | [9] |

| Yohimbine | 10 | No significant effect | [9] |

| Phenoxybenzamine | 20 | No significant effect | [9] |

| Mianserin | 50 | No significant effect | [9] |

| Pargyline (MAO inhibitor) | 200 | Dose-dependent linear accumulation | [9] |

Data from studies where MAO was inhibited to measure 3-MT accumulation as an index of dopamine release.

Table 2: Comparative Analysis of this compound Levels by LC-MS/MS and LC-ECD in Human Plasma

| Analyte | LC-MS/MS (nmol/L) | LC-ECD (nmol/L) | % Difference | Reference |

| 3-Methoxytyramine (MTY) | Lower | Higher | -26% | [15] |

| Normetanephrine (B1208972) (NMN) | Higher | Lower | +17% | [15] |

| Metanephrine (B195012) (MN) | Higher | Lower | +10% | [15] |

This table highlights the differences in measured concentrations between two common analytical methods.

Table 3: Plasma this compound Concentrations in Healthy Volunteers and Patients with Pheochromocytomas and Paragangliomas (PPGLs)

| Group | Median MTY (nmol/L) | Range (nmol/L) | Reference |

| Healthy Volunteers | 0.08 | 0.03 - 0.13 | [15] |

| Patients with PPGLs | 0.19 | - | [15] |

| Patients with Metastatic PPGLs | 1.09 | - | [15] |

These data underscore the clinical utility of this compound as a biomarker for certain tumors.

This compound as a Neuromodulator and Biomarker

Beyond its role as a simple metabolite, this compound has been shown to possess biological activity. It can act as an agonist at the trace amine-associated receptor 1 (TAAR1), suggesting a role in neuromodulation independent of dopamine itself.[1][2][3][4] This finding has opened new avenues for research into the physiological and pathological roles of this once-overlooked molecule.

Clinically, the measurement of this compound has proven to be a valuable diagnostic and prognostic tool. Elevated levels of urinary or plasma this compound are a key biomarker for neuroblastoma and for dopamine-producing pheochromocytomas and paragangliomas.[4][8][15][25] In some cases, this compound is the only elevated biomarker, making its measurement crucial for accurate diagnosis.[15]

Conclusion

This compound is a pivotal molecule in the study of dopamine metabolism. Its formation reflects synaptic dopamine release, and its quantification provides valuable insights into dopaminergic neurotransmission. The advancement of analytical techniques such as HPLC-ECD and LC-MS/MS has enabled the precise and sensitive measurement of this compound in various biological matrices. Furthermore, the discovery of its neuromodulatory activity and its utility as a clinical biomarker has solidified its importance in both basic and clinical neuroscience. This guide provides a foundational understanding for researchers and clinicians working to unravel the complexities of the dopaminergic system and its role in health and disease.

References

- 1. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The dopamine metabolite 3-methoxytyramine is a neuromodulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Methoxytyramine | Rupa Health [rupahealth.com]

- 5. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. 3-Methoxytyramine and normetanephrine as indicators of dopamine and noradrenaline release in mouse brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Membrane bound catechol-O-methytransferase is the dominant isoform for dopamine metabolism in PC12 cells and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The metabolism of dopamine by both forms of monoamine oxidase in the rat brain and its inhibition by cimoxatone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 14. A new and highly sensitive method for measuring 3-methoxytyramine using HPLC with electrochemical detection. Studies with drugs which alter dopamine metabolism in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of plasma 3-methoxytyramine, normetanephrine and metanephrine by ultraperformance liquid chromatography-tandem mass spectrometry: utility for diagnosis of dopamine-producing metastatic phaeochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Simultaneous Measurement of Serotonin, Dopamine and Their Metabolites in Mouse Brain Extracts by High-Performance Liquid Chromatography with Mass Spectrometry Following Derivatization with Ethyl Chloroformate [jstage.jst.go.jp]

- 18. pubs.acs.org [pubs.acs.org]

- 19. cda-amc.ca [cda-amc.ca]

- 20. Brain microdialysis studies on the control of dopamine release and metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing) [pubs.rsc.org]

- 22. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 25. Clinical validation of urine 3-methoxytyramine as a biomarker of neuroblastoma and comparison with other catecholamine-related biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methoxytyramine: A Key Prognostic Biomarker in Neuroblastoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuroblastoma, a pediatric malignancy of the sympathetic nervous system, exhibits a wide spectrum of clinical behaviors. Accurate risk stratification is paramount for guiding therapeutic decisions. While established markers like MYCN amplification are crucial, recent evidence has highlighted the significant prognostic value of urinary 3-methoxytyramine (3-MT), a metabolite of dopamine. Elevated 3-MT levels at diagnosis are increasingly recognized as an independent indicator of poor prognosis, correlating with high-risk disease, MYCN activity, and adverse patient outcomes. This technical guide provides a comprehensive overview of the role of 3-MT as a prognostic biomarker in neuroblastoma, detailing its biochemical basis, clinical significance, and the methodologies for its measurement.

Introduction: The Clinical Challenge of Neuroblastoma Prognosis

The prognosis for children with neuroblastoma is highly variable. While some tumors may spontaneously regress, others are aggressive and often fatal despite intensive multimodal therapy. This heterogeneity necessitates robust prognostic biomarkers to tailor treatment intensity, minimizing toxicity in low-risk patients and escalating therapy for those with high-risk disease. For decades, the urinary catecholamine metabolites homovanillic acid (HVA) and vanillylmandelic acid (VMA) have been used for diagnosis and monitoring. However, their prognostic power has been debated.[1] The emergence of 3-methoxytyramine as a prognostic marker offers a more refined tool for risk assessment.

Methoxytyramine in Catecholamine Metabolism

Neuroblastoma tumors are characterized by the production and metabolism of catecholamines. 3-Methoxytyramine is the O-methylated metabolite of dopamine, formed by the action of the enzyme catechol-O-methyltransferase (COMT). The metabolic pathway leading to 3-MT is a crucial aspect of neuroblastoma biochemistry.

References

The Role of 3-Methoxytyramine in the Pathophysiology of Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methoxytyramine (3-MT), a major extracellular metabolite of dopamine (B1211576), has long been considered an inactive byproduct of dopamine degradation. However, emerging evidence challenges this view, suggesting a more active role for 3-MT in the pathophysiology of Parkinson's disease (PD) and its treatment-related complications. This technical guide provides an in-depth analysis of the current understanding of 3-MT's involvement in PD, focusing on its metabolism, its function as a neuromodulator, and its potential as both a biomarker and a therapeutic target. We present a comprehensive overview of the key experimental findings, detailed methodologies, and quantitative data to support researchers and drug development professionals in this evolving field.

Introduction: Beyond an Inactive Metabolite

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a profound dopamine deficiency in the striatum. The primary treatment for PD remains dopamine replacement therapy with levodopa (B1675098) (L-DOPA). While effective in managing motor symptoms, long-term L-DOPA treatment is often complicated by the development of motor fluctuations and debilitating L-DOPA-induced dyskinesia (LID).

The metabolism of dopamine and L-DOPA is a critical area of investigation for understanding both the progression of PD and the mechanisms underlying treatment-related complications. 3-Methoxytyramine is formed from dopamine through the action of the enzyme catechol-O-methyltransferase (COMT). While traditionally viewed as a simple clearance product, recent studies have unveiled a more complex role for 3-MT, implicating it as a neuromodulator that can influence neuronal signaling and behavior, particularly in the context of altered dopaminergic states seen in PD.

The Metabolic Pathway of 3-Methoxytyramine

Dopamine homeostasis is tightly regulated by a balance of synthesis, release, reuptake, and metabolism. 3-MT is a key player in the extracellular metabolism of dopamine.

Key Enzymes in 3-MT Formation and Degradation:

-

Catechol-O-methyltransferase (COMT): This enzyme is responsible for the O-methylation of dopamine to form 3-MT. COMT is found in both the periphery and the central nervous system and plays a crucial role in the metabolism of L-DOPA and dopamine.[1][2] COMT inhibitors are used in the clinical management of PD to prolong the effects of L-DOPA.[1][3]

-

Monoamine Oxidase (MAO): 3-MT is further metabolized by MAO, primarily MAO-A, to homovanillic acid (HVA), the major final metabolite of dopamine.[4]

The interplay between COMT and MAO activities dictates the levels of 3-MT in the brain. Inhibition of COMT leads to a significant decrease in 3-MT levels, while MAO inhibition results in a marked elevation of 3-MT.[5]

Figure 1: Simplified metabolic pathway of 3-Methoxytyramine.

3-Methoxytyramine as a Neuromodulator: The Role of TAAR1

Contrary to its historical classification as an inactive metabolite, 3-MT has been shown to possess neuromodulatory properties, primarily through its interaction with the Trace Amine-Associated Receptor 1 (TAAR1).[2][4][6]

TAAR1 is a G-protein coupled receptor (GPCR) that is activated by trace amines and other monoamine metabolites.[4] The activation of TAAR1 by 3-MT has been demonstrated to trigger downstream signaling cascades, including the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB).[5][6] This signaling can occur independently of dopamine receptors.[5]

The interaction between 3-MT and TAAR1 is of particular interest in PD for several reasons:

-

Dopamine-Independent Effects: 3-MT can induce behavioral effects even in dopamine-depleted states, suggesting a potential compensatory or modulatory role in the parkinsonian brain.[5][6]

-

Modulation of Motor Control: Central administration of 3-MT in animal models can induce abnormal involuntary movements, highlighting its potential contribution to motor control and dyskinesia.[4][6][7]

-

Therapeutic Target: The 3-MT/TAAR1 signaling pathway presents a novel, non-dopaminergic target for therapeutic intervention in PD and its complications.

References

- 1. Cerebrospinal fluid levels of catecholamines and its metabolites in Parkinson's disease: effect of l-DOPA treatment and changes in levodopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interstitial 3-methoxytyramine reflects striatal dopamine release: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cerebrospinal fluid biochemical studies in patients with Parkinson's disease: toward a potential search for biomarkers for this disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

An In-depth Technical Guide on the Interaction of Methoxytyramine and the TAAR1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-methoxytyramine (3-MT), a major metabolite of dopamine (B1211576), and its significant interaction with the Trace Amine-Associated Receptor 1 (TAAR1). Historically considered an inactive byproduct, recent evidence has redefined 3-MT as a functional neuromodulator that exerts its effects, in part, by activating TAAR1.[1][2] This document details the quantitative aspects of this interaction, the resultant signaling cascades, and the experimental protocols used to elucidate these findings.

Biosynthesis and Metabolism of 3-Methoxytyramine

3-Methoxytyramine is an endogenous trace amine formed in the human body.[3] Its lifecycle is intrinsically linked to dopamine metabolism:

-

Synthesis: 3-MT is synthesized from dopamine through a methylation process catalyzed by the enzyme catechol-O-methyltransferase (COMT).[1][3][4] This conversion primarily occurs in extraneuronal spaces.[1]

-

Metabolism: Subsequently, 3-MT is metabolized by monoamine oxidase (MAO) to produce homovanillic acid (HVA), which is then excreted in the urine.[1][3][5]

The metabolic pathway of 3-methoxytyramine is visualized below.

Caption: Biosynthesis and metabolism of 3-Methoxytyramine.

Quantitative Analysis of 3-Methoxytyramine and TAAR1 Interaction

3-MT has been identified as a potent agonist at the TAAR1 receptor.[6][7] Its activity has been quantified in cellular assays, confirming a direct interaction that initiates downstream signaling. The primary quantitative measure available is the half-maximal effective concentration (EC50), which indicates the concentration of 3-MT required to elicit 50% of the maximum response.

| Ligand | Receptor | Assay Type | Measured Parameter | Value (nM) | Reference |

| 3-Methoxytyramine | Human TAAR1 | cAMP Accumulation Assay | EC50 | 700 ± 180 | [2] |

| Tyramine (Reference) | Human TAAR1 | cAMP Accumulation Assay | EC50 | 320 ± 100 | [2] |

TAAR1 Signaling Pathways Activated by 3-Methoxytyramine

TAAR1 is a G protein-coupled receptor (GPCR) that, upon activation by agonists like 3-MT, initiates several intracellular signaling cascades.[8][9]

3.1. Gαs-cAMP-PKA Pathway The canonical signaling pathway for TAAR1 involves its coupling to the Gαs protein.[10][11] This interaction triggers a well-defined cascade:

-

Gαs Activation: Ligand binding induces a conformational change in TAAR1, leading to the activation of the associated Gαs subunit.

-

Adenylyl Cyclase Activation: The activated Gαs stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).[11]

-

PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[8][10]

3.2. Downstream ERK and CREB Phosphorylation Activation of the TAAR1-cAMP-PKA axis by 3-MT leads to the phosphorylation of key downstream effectors, including the Extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB).[2][12] In vivo studies have demonstrated that central administration of 3-MT significantly increases the phosphorylation of both ERK and CREB in the mouse striatum, and these effects are attenuated in mice lacking the TAAR1 receptor.[2][10][13]

3.3. Other Associated Pathways Beyond the primary Gαs pathway, TAAR1 signaling is complex and may involve:

-

β-arrestin2 Signaling: TAAR1 can also signal through a G protein-independent pathway involving β-arrestin2, which can influence the protein kinase B (Akt)/glycogen synthase kinase 3 (GSK-3) cascade.[10][11]

-

Protein Kinase C (PKC): TAAR1 activation can lead to the phosphorylation of PKC.[10][14]

-

Interaction with Dopamine D2 Receptors: TAAR1 can form heterodimers with dopamine D2 receptors, leading to a negative regulation of TAAR1-mediated cAMP signaling and a reduction in ERK and CREB phosphorylation.[10][11]

The primary signaling cascade initiated by 3-MT at the TAAR1 receptor is depicted below.

Caption: TAAR1 signaling cascade initiated by 3-Methoxytyramine.

Experimental Protocols

The characterization of the 3-MT and TAAR1 interaction relies on specific in vitro and in vivo methodologies.

4.1. In Vitro: cAMP Accumulation Assay This assay directly measures the functional consequence of TAAR1 activation by 3-MT.

-

Objective: To quantify the increase in intracellular cAMP levels in cells expressing TAAR1 following treatment with 3-MT.

-

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with a plasmid encoding for the human TAAR1 receptor.[15]

-

Plating: Cells are plated in multi-well plates (e.g., 48-well or 96-well) at a specific density (e.g., 2 x 10^5 cells/well).[15][16]

-

Treatment: Cells are treated with varying concentrations of 3-methoxytyramine for a defined incubation period (e.g., 60 minutes at 37°C).[15]

-

Measurement: Intracellular cAMP levels are measured. This can be achieved through various methods:

-

Data Analysis: The results are used to generate a dose-response curve, from which the EC50 value is calculated.

-

4.2. In Vitro: Western Blot for ERK/CREB Phosphorylation This technique is used to detect the activation of downstream signaling proteins.

-

Objective: To measure the change in phosphorylation status of ERK and CREB in TAAR1-expressing cells or tissues after 3-MT treatment.

-

Methodology:

-

Sample Preparation: TAAR1-expressing cells are treated with 3-MT. For in vivo analysis, mice are administered 3-MT via intracerebral infusion, and striatal tissue is dissected.[2][16]

-

Lysis: Cells or tissues are lysed in radioimmunoprecipitation assay (RIPA) buffer to extract proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of ERK (pERK) and CREB (pCREB). Separate blots are run for total ERK and total CREB as loading controls.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: The band intensities for phosphorylated proteins are quantified and normalized to the total protein levels.

-

The general workflow for a Western Blot experiment is outlined below.

Caption: General experimental workflow for Western Blotting.

Conclusion

The recognition of 3-methoxytyramine as an active neuromodulator that functions as an agonist at the TAAR1 receptor represents a paradigm shift in understanding catecholamine biology.[2][6] This interaction initiates a Gαs-coupled signaling cascade, leading to the activation of downstream effectors like ERK and CREB, which are critical in regulating neuronal function.[10][13] The detailed experimental protocols outlined herein provide a framework for further investigation into this pathway. For drug development professionals, the 3-MT/TAAR1 axis offers a novel target for therapeutic intervention in disorders involving dysregulated dopaminergic transmission, such as schizophrenia and Parkinson's disease.[2][13][17]

References

- 1. 3-Methoxytyramine | Rupa Health [rupahealth.com]

- 2. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TAAR1 - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The dopamine metabolite 3-methoxytyramine is a neuromodulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Trace amine-associated receptor 1 is a modulator of the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Endogenous Methoxytyramine in Cerebrospinal Fluid: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Methoxytyramine (3-MT), a major metabolite of the neurotransmitter dopamine (B1211576), is emerging as a significant molecule of interest in neuroscience and clinical research.[1][2] Traditionally considered an inactive byproduct of dopamine degradation, recent studies have unveiled its role as a neuromodulator, exerting its effects through the trace amine-associated receptor 1 (TAAR1).[1] This discovery has opened new avenues for investigating its involvement in the pathophysiology of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[1] Cerebrospinal fluid (CSF) analysis provides a crucial window into the neurochemical environment of the central nervous system, making the accurate quantification of endogenous 3-MT levels in CSF a valuable tool for researchers and drug development professionals. This technical guide provides a comprehensive overview of endogenous 3-MT in CSF, including quantitative data, detailed experimental protocols for its measurement, and insights into its signaling pathways.

Quantitative Data on this compound Levels in Cerebrospinal Fluid

The concentration of 3-MT in cerebrospinal fluid is a key indicator of central dopamine metabolism and can be altered in various pathological states. The following table summarizes the reported quantitative data for endogenous 3-MT levels in human CSF under different conditions. It is important to note that a significant concentration gradient exists for 3-MT within the CSF, with levels increasing from the first to the last fractions collected during lumbar puncture. One study reported a 50% increase in 3-MT concentration between the first and fifth CSF fractions.

| Condition | 3-MT Concentration (µM) | Notes | Reference |

| Normal (Healthy Controls) | 0.0014 ± 0.0002 | Adult (>18 years old), Sex not specified. | |

| Parkinson's Disease | 0.0005 ± 0.0003 | Adult (>18 years old), Sex not specified. | [3] |

Note: The provided data is based on available literature and may vary depending on the analytical method, patient cohort, and CSF fraction analyzed. Further research is needed to establish more comprehensive reference ranges for a wider variety of neurological disorders.

Signaling Pathways of this compound

This compound exerts its neuromodulatory effects primarily through the activation of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor. The binding of 3-MT to TAAR1 initiates a cascade of intracellular signaling events that can modulate neuronal activity.

This compound Metabolic Pathway

3-MT is formed from dopamine through the action of the enzyme Catechol-O-methyltransferase (COMT). It is subsequently metabolized into Homovanillic Acid (HVA) by Monoamine Oxidase (MAO).

This compound-TAAR1 Signaling Cascade

The activation of TAAR1 by 3-MT leads to the stimulation of adenylyl cyclase through a Gs-protein, resulting in an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and extracellular signal-regulated kinase (ERK). Furthermore, 3-MT-TAAR1 signaling can interact with the dopamine D2 receptor, influencing the β-arrestin 2/Akt/GSK3 signaling pathway.

Experimental Protocols

The accurate quantification of 3-MT in CSF requires sensitive and specific analytical methods. The most commonly employed technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a detailed protocol for the analysis of 3-MT in human CSF.

Cerebrospinal Fluid Sample Handling and Preparation

-

Sample Collection: Collect CSF via lumbar puncture into polypropylene (B1209903) tubes.

-

Centrifugation: Immediately following collection, centrifuge the CSF samples at 2,000 x g for 10 minutes at 4°C to remove cells and other debris.

-

Storage: Aliquot the supernatant into fresh polypropylene tubes and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure and should be optimized and validated for specific instrumentation and laboratory conditions.

1. Sample Preparation (Protein Precipitation):

-

Thaw CSF samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 200 µL of CSF.

-

Add an appropriate internal standard (e.g., deuterated 3-MT) to each sample.

-

Add 600 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase column suitable for the separation of polar compounds (e.g., a C18 or PFP column).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure the separation of 3-MT from other CSF components. For example:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-7 min: 95% B

-

7-7.1 min: 95-5% B

-

7.1-10 min: 5% B

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

3. Tandem Mass Spectrometry (MS/MS) Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

3-Methoxytyramine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized based on instrumentation).

-

Internal Standard (e.g., d4-3-MT): Precursor ion (Q1) m/z -> Product ion (Q3) m/z.

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum sensitivity and specificity.

Experimental Workflow for 3-MT Analysis in CSF

The following diagram illustrates the logical flow of an experiment designed to quantify 3-MT in CSF samples.

Conclusion

The study of endogenous this compound in cerebrospinal fluid is a rapidly evolving field with significant potential to advance our understanding of dopamine metabolism and its role in neurological and psychiatric disorders. This technical guide provides a foundational resource for researchers and drug development professionals, offering a summary of current quantitative data, detailed insights into the signaling pathways of 3-MT, and a comprehensive experimental protocol for its accurate measurement in CSF. As analytical techniques continue to improve and our understanding of 3-MT's biological functions expands, its utility as a biomarker and a therapeutic target is likely to grow, paving the way for novel diagnostic and treatment strategies for a range of central nervous system disorders.

References

Methoxytyramine: A Key Biomarker in the Diagnosis and Management of Catecholamine-Producing Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The accurate diagnosis of catecholamine-producing tumors, such as pheochromocytomas, paragangliomas, and neuroblastomas, is critical for appropriate patient management and improved outcomes. While the measurement of catecholamines and their metabolites, normetanephrine (B1208972) and metanephrine (B195012), has been the cornerstone of biochemical diagnosis, emerging evidence highlights the significant clinical utility of methoxytyramine, the O-methylated metabolite of dopamine (B1211576). This technical guide provides a comprehensive overview of the role of this compound as a biomarker for these tumors. It delves into the underlying biochemistry, presents detailed analytical methodologies, summarizes key quantitative data on its diagnostic performance, and outlines its place in the diagnostic workflow. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study and treatment of catecholamine-producing neoplasms.

Introduction: The Significance of this compound

Pheochromocytomas and paragangliomas (PPGLs) are rare neuroendocrine tumors that arise from chromaffin cells of the adrenal medulla and extra-adrenal paraganglia, respectively.[1][2] These tumors are characterized by the excessive production of catecholamines: epinephrine, norepinephrine, and dopamine.[2][3] Neuroblastomas, the most common extracranial solid tumors in childhood, also produce catecholamines.[4] The clinical presentation of these tumors can be variable and may include life-threatening cardiovascular complications, making timely and accurate diagnosis essential.[2][3]

The biochemical diagnosis of these tumors has traditionally relied on the measurement of catecholamines and their metabolites in plasma and urine.[5] However, due to the continuous metabolism of catecholamines within tumor cells, measurements of their O-methylated metabolites—normetanephrine (from norepinephrine) and metanephrine (from epinephrine)—have proven to be superior biomarkers.[1][6] this compound, the O-methylated metabolite of dopamine, has gained increasing attention for its specific diagnostic and prognostic value.[1][7]

Elevated levels of this compound are particularly indicative of dopamine-producing tumors, which may be missed by relying solely on normetanephrine and metanephrine measurements.[7][8] Furthermore, plasma this compound has emerged as a potential biomarker for metastatic PPGLs and may aid in risk stratification.[9][10] In the context of neuroblastoma, this compound has shown diagnostic accuracy comparable to established markers and may provide prognostic information related to MYC activity.[11][12]

Catecholamine Biosynthesis and Metabolism

The synthesis and metabolism of catecholamines are enzymatic processes that are crucial to understanding the rationale behind using their metabolites as tumor markers.

Biosynthesis Pathway

Catecholamine synthesis begins with the amino acid tyrosine, which is converted through a series of enzymatic steps to dopamine, norepinephrine, and finally epinephrine.[11][13]

Metabolism Pathway

Catecholamines are metabolized by two key enzymes: Catechol-O-methyltransferase (COMT) and Monoamine oxidase (MAO).[11] COMT is responsible for the O-methylation of catecholamines, leading to the formation of metanephrines, while MAO is involved in their oxidative deamination.[11][14] Within tumor cells, the continuous action of COMT on newly synthesized catecholamines results in a steady production of metanephrines, making them reliable biomarkers.[1]

Data Presentation: Diagnostic Performance of this compound

The following tables summarize the quantitative data on the diagnostic performance of plasma and urinary this compound in comparison to normetanephrine and metanephrine for catecholamine-producing tumors.

Table 1: Diagnostic Performance of Plasma this compound for Pheochromocytoma and Paraganglioma (PPGLs)

| Biomarker(s) | Sensitivity (%) | Specificity (%) | Cut-off Value (nmol/L) | Reference |

| Normetanephrine + Metanephrine | 97.2 | 95.9 | Age-specific (NMN), 0.45 (MN) | [1] |

| Normetanephrine + Metanephrine + this compound | 98.6 | 95.1 | Age-specific (NMN), 0.45 (MN), 0.10 (MTY) | [1] |

| This compound (for metastatic PPGL) | 66 | 68 | >0.2 | [10] |

Table 2: Diagnostic Performance of Plasma this compound for Head and Neck Paragangliomas (HNPGLs)

| Biomarker(s) | Sensitivity (%) | Specificity (%) | Cut-off Value (nmol/L) | Reference |

| Normetanephrine + Metanephrine | 22.1 | 95.9 | Age-specific (NMN), 0.45 (MN) | [1] |

| Normetanephrine + Metanephrine + this compound | 50.0 | 95.1 | Age-specific (NMN), 0.45 (MN), 0.10 (MTY) | [1] |

Table 3: Reference Ranges for Plasma Free Metanephrines

| Analyte | Reference Range (nmol/L) |

| Metanephrine | 0.06–0.31 |

| Normetanephrine | 0.10–0.61 |

| This compound | 0.006–0.090 |

| Reference ranges can vary between laboratories and with patient posture during blood collection.[15][16] |

Experimental Protocols

The accurate measurement of this compound and other catecholamine metabolites is crucial for their clinical utility. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred analytical method due to its high sensitivity and specificity.[2][3]

Plasma Free this compound, Normetanephrine, and Metanephrine by LC-MS/MS

This protocol provides a general overview of a typical LC-MS/MS method for the simultaneous quantification of free this compound, normetanephrine, and metanephrine in plasma.

4.1.1. Patient Preparation and Sample Collection

-

Patient Preparation: Patients should discontinue medications that may interfere with the assay for at least 72 hours prior to sample collection, if clinically permissible.[8] Fasting overnight is also recommended.[17] Emotional and physical stress should be avoided.[4]

-

Sample Collection: Blood should be drawn into a chilled lavender-top (EDTA) tube.[8][17] It is recommended that the patient be in a supine position for at least 20-30 minutes before and during blood collection to minimize physiological fluctuations in catecholamine levels.[17][18] The sample should be placed on ice immediately.[16]

-

Sample Processing: Within one hour of collection, the blood sample should be centrifuged, and the plasma transferred to a transport tube and frozen immediately at -80°C until analysis.[1][8]

4.1.2. Sample Preparation (Solid Phase Extraction - SPE)

-

Thawing and Internal Standard Spiking: Thaw plasma samples at room temperature. To 0.5 mL of plasma, add a solution containing deuterated internal standards for this compound, normetanephrine, and metanephrine.[6]

-

Buffer Addition: Add 0.5 mL of 10 mM NH4H2PO4 buffer (pH 6.5) and vortex.[6]

-

SPE Cartridge Conditioning: Condition a weak cation exchange (WCX) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 10 mM NH4H2PO4 buffer (pH 6.5).[6]

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[6]

-

Washing: Wash the cartridge sequentially with 1 mL of deionized water, 1 mL of methanol, and 1 mL of 0.2% formic acid in acetonitrile. Dry the cartridge under full vacuum for 5 minutes.[6]

-

Elution: Elute the analytes with two 250 µL aliquots of 2% formic acid in acetonitrile.[6]

4.1.3. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A C18 or a pentafluorophenyl (PFP) column is commonly used for separation.[2][6]

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.2% formic acid in water) and an organic component (e.g., methanol) is typically employed.[6]

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.[6]

-

-

Tandem Mass Spectrometry:

-

Ionization: Heated electrospray ionization (HESI) in the positive ion mode is used.[7]

-

Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and their corresponding internal standards are monitored for quantification.[2][6]

-

4.1.4. Quality Control

-

Calibration: A calibration curve is generated using calibrators prepared by spiking a clean matrix (e.g., charcoal-stripped serum or plasma) with known concentrations of the analytes.[6]

-

Quality Control Samples: Quality control samples at low, medium, and high concentrations are analyzed with each batch of patient samples to ensure the accuracy and precision of the assay.[12]

-

Internal Standards: Deuterated internal standards are used to correct for variations in sample preparation and instrument response.[6]

Mandatory Visualizations

Experimental Workflow for Plasma this compound Analysis

Diagnostic Algorithm for Catecholamine-Producing Tumors

Conclusion

This compound is a valuable biomarker that complements the measurement of normetanephrine and metanephrine in the diagnosis and management of catecholamine-producing tumors. Its inclusion in the initial biochemical assessment can improve diagnostic sensitivity, particularly for dopamine-producing and head and neck paragangliomas.[1] Furthermore, plasma this compound shows promise as a biomarker for metastatic disease, which could have significant implications for patient prognosis and treatment strategies.[9] The use of robust and sensitive analytical methods, such as LC-MS/MS, is essential for the accurate quantification of this compound. As our understanding of the molecular basis of these tumors continues to grow, the role of this compound in personalized medicine and drug development is likely to expand. This guide provides a foundational resource for professionals in the field to effectively utilize this compound as a key indicator of catecholamine-producing tumors.

References

- 1. Plasma this compound: clinical utility with metanephrines for diagnosis of pheochromocytoma and paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. testing.com [testing.com]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Metanephrines, Plasma (Free) | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 9. zora.uzh.ch [zora.uzh.ch]

- 10. Plasma this compound: A novel biomarker of metastatic pheochromocytoma and paraganglioma in relation to established risk factors of tumor size, location and SDHB mutation status - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]

- 12. Quantitative Measurement of Plasma Free Metanephrines by a Simple and Cost-Effective Microextraction Packed Sorbent with Porous Graphitic Carbon and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Biochemical Diagnosis of Pheochromocytoma and Paraganglioma - Paraganglioma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Measurements of Plasma this compound, Normetanephrine and Metanephrine as Discriminators of Different Hereditary forms of Pheochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metanephrines (plasma) (Metanephrine, Normetanephrine, 3-methoxytyramine, Metadrenaline, Normetadrenaline) - North West London Pathology [nwlpathology.nhs.uk]

- 17. labcorp.com [labcorp.com]

- 18. Pheochromocytoma Workup: Approach Considerations, Metanephrine and Catecholamine Testing, Additional Laboratory Tests [emedicine.medscape.com]

The Neuromodulatory Role of Methoxytyramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract